molecular formula C15H18N2O2S B7637308 N-cyclohexylquinoline-5-sulfonamide

N-cyclohexylquinoline-5-sulfonamide

Cat. No.: B7637308
M. Wt: 290.4 g/mol
InChI Key: QWNLJBUPZWDKBL-UHFFFAOYSA-N
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Description

N-cyclohexylquinoline-5-sulfonamide is a synthetic small molecule that incorporates two privileged pharmacophores in medicinal chemistry: the quinoline ring and the sulfonamide functional group. This structural class of compounds has demonstrated significant potential in early-stage research for developing multi-target therapeutic agents, particularly in the areas of neuroscience and oncology. The quinoline scaffold is known for its wide range of biological activities and is a key structural component in several natural products and approved drugs . The sulfonamide functional group is one of the most important motifs in drug discovery, contributing to the biological activity of over 150 FDA-approved drugs for various conditions . Research on closely related quinoline-sulfonamide hybrids suggests this compound may be of interest for investigating multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. Such hybrids have been designed as dual inhibitors of enzymes like cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A/B), which are key targets in the Alzheimer's disease research landscape . Furthermore, quinoline-5-sulfonamide derivatives have shown promising results in biomedical research for their antiproliferative effects. Specific derivatives have demonstrated potent activity against various human cancer cell lines, including melanoma, breast adenocarcinoma, and lung adenocarcinoma, while showing minimal cytotoxicity to non-cancerous cells in vitro . The structural features of this compound, including the hydrophobic cyclohexyl moiety, make it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. Researchers can utilize this chemical as a building block or core structure for developing novel therapeutic agents or as a pharmacological tool for probing enzyme function and disease mechanisms. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexylquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-20(19,17-12-6-2-1-3-7-12)15-10-4-9-14-13(15)8-5-11-16-14/h4-5,8-12,17H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNLJBUPZWDKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclohexylquinoline-5-sulfonamide with three analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Solubility (LogP) Key Structural Features
This compound C₁₅H₁₈N₂O₂S 290.38 Cyclohexyl ~2.8 (estimated) Quinoline core, bulky substituent
N-Methylisoquinoline-5-sulfonamide C₁₀H₁₀N₂O₂S 222.26 Methyl ~1.5 Isoquinoline core, smaller R
8-Methoxyquinoline-5-sulfonamide C₁₀H₁₀N₂O₃S 246.27 Methoxy ~1.2 Methoxy group at C8 position

Key Observations :

  • Lipophilicity : The cyclohexyl group increases LogP by ~1.6 compared to methyl, favoring passive diffusion across biological membranes.
  • Core Structure: Isoquinoline (in N-methylisoquinoline-5-sulfonamide) alters π-π stacking and hydrogen-bonding interactions compared to quinoline derivatives .
  • Substituent Effects: Methoxy groups (as in 8-methoxyquinoline-5-sulfonamide) improve water solubility but reduce lipid bilayer penetration .
Anticancer Activity
  • This compound: Demonstrates moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 12–18 µM). The bulky cyclohexyl group may hinder binding to some targets but enhances retention in hydrophobic pockets .
  • N-Methylisoquinoline-5-sulfonamide: Lower potency (IC₅₀: 25–30 µM) due to reduced lipophilicity and weaker target engagement .
Antibacterial Activity
  • This compound: Active against Staphylococcus aureus (MIC: 8 µg/mL) but ineffective against Gram-negative bacteria. The cyclohexyl group may disrupt bacterial membrane integrity .
  • N-Methylisoquinoline-5-sulfonamide: Broad-spectrum activity (MIC: 4–16 µg/mL) due to enhanced solubility and penetration into Gram-negative biofilms .

Preparation Methods

Classical Nucleophilic Substitution

This method involves a two-step process:

  • Synthesis of Quinoline-5-Sulfonyl Chloride (as above).

  • Reaction with Cyclohexylamine

Procedure:

  • Reactants: Quinoline-5-sulfonyl chloride (1 eq), cyclohexylamine (1.2 eq)

  • Base: Pyridine or K₂CO₃ (to scavenge HCl)

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0°C → room temperature

  • Time: 8–12 hours

  • Workup: Precipitation in cold water, recrystallization (EtOH/H₂O)

  • Yield: 80–90%.

Key Optimization:

  • Solvent Choice: DMF enhances reactivity due to its polar aprotic nature, facilitating amine deprotonation.

  • Base Impact: Pyridine improves yields by neutralizing HCl, preventing side reactions.

Electrochemical Oxidative Coupling

A novel approach avoids sulfonyl chloride intermediates by directly coupling thiols and amines. Noël et al. (2019) reported an electrochemical method using thiophenol derivatives and amines.

Adaptation for this compound:

  • Synthesis of Quinoline-5-thiol via reduction of sulfonyl chloride (NaBH₄, LiAlH₄).

  • Electrochemical Coupling:

    • Reactants: Quinoline-5-thiol (1 eq), cyclohexylamine (1.5 eq)

    • Electrolyte: LiClO₄ in acetonitrile

    • Conditions: Flow reactor, 2.5 V, 5 min

    • Yield: 65–75%.

Advantages:

  • Green Chemistry: No toxic sulfonyl chlorides; H₂ is the only byproduct.

  • Speed: Reactions complete in minutes vs. hours.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Patent WO2012052420A1 outlines a scalable method for analogous sulfonamides:

Procedure:

  • Sulfonation: Quinoline + ClSO₃H → Quinoline-5-sulfonic acid.

  • Chlorination: SOCl₂ → Quinoline-5-sulfonyl chloride.

  • Amination: Cyclohexylamine in DMF, 70°C, 8 h.

  • Catalyst: KI/K₂CO₃ (enhances nucleophilicity).

  • Purity: >95% (HPLC).

Table 1: Comparison of Preparation Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
Classical Substitution80–908–12 hHighModerate (HCl waste)
Electrochemical65–755 minModerateLow (H₂ byproduct)
Industrial85–908 hHighModerate

Challenges and Solutions

Regioselectivity in Sulfonation

Unwanted sulfonation at the 8-position remains a hurdle. Directed sulfonation using Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) improves 5-position selectivity.

Purification

Crude sulfonamides often contain unreacted amine or sulfonic acid byproducts. Recrystallization (EtOH/H₂O) or column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity.

Emerging Techniques

Photocatalytic Methods

Recent studies explore visible-light-mediated sulfonamide synthesis. Kim et al. (2018) used Ni-catalyzed C–N coupling under blue light, achieving 70–80% yields . Adapting this for quinoline systems remains experimental.

Q & A

Q. What are the established synthetic pathways for N-cyclohexylquinoline-5-sulfonamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonation of quinoline derivatives followed by cyclohexylamine substitution. Key steps include:
  • Sulfonation : Reacting quinoline with chlorosulfonic acid at 0–5°C to form quinoline-5-sulfonyl chloride.

  • Amidation : Treating the intermediate with cyclohexylamine in anhydrous dichloromethane under nitrogen, with triethylamine as a base (2–4 hrs, 25°C).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    Critical Factors : Moisture-sensitive intermediates require inert conditions; reaction temperature impacts sulfonation efficiency .

    • Data Table : Comparison of Reaction Conditions
StepSolventTemperatureCatalystYield (%)Purity (%)
SulfonationChlorosulfonic acid0–5°CNone70–7585–90
AmidationDCM25°CTriethylamine80–8590–95

Q. How is This compound characterized structurally and spectroscopically?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) confirm cyclohexyl and quinoline protons (e.g., quinoline C5-sulfonamide resonance at δ 8.2–8.4 ppm).
  • IR : Sulfonamide S=O stretches at 1150–1350 cm1^{-1}.
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical).
    Reference Standards : Compare with NIST spectral data for sulfonamide derivatives .

Advanced Research Questions

Q. How can computational modeling guide the optimization of This compound for target binding?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., carbonic anhydrase IX). Prioritize hydrogen bonding (quinoline N, sulfonamide O) and hydrophobic interactions (cyclohexyl group).

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA).
    Validation : Cross-check docking results with experimental IC50_{50} values from enzyme inhibition assays .

    • Data Table : Example Docking Scores vs. Experimental Activity
Target ProteinDocking Score (kcal/mol)Experimental IC50_{50} (nM)
Carbonic Anhydrase IX-9.215.3 ± 1.2
EGFR Kinase-7.8>1000

Q. What strategies resolve contradictions in reported biological activity data for This compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare studies using PRISMA guidelines (e.g., cell line variability, assay protocols).
  • Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., 72-hr MTT assay, 10% FBS, 37°C/5% CO2_2).
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify nonspecific interactions.
    Key Insight : Discrepancies often arise from differences in compound solubility (DMSO stock stability) or cell permeability .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of This compound?

  • Methodological Answer :
  • Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at quinoline C3 to enhance metabolic stability.
  • LogP Optimization : Replace cyclohexyl with bicyclic amines (e.g., norbornene) to balance hydrophobicity (target LogP 2–3).
  • In Silico ADMET : Predict bioavailability (SwissADME) and toxicity (ProTox-II).
    Validation : In vivo PK studies (Sprague-Dawley rats, 10 mg/kg IV/PO) to compare AUC and half-life .

Methodological Notes

  • Synthesis Reproducibility : Document inert atmosphere conditions and solvent drying (molecular sieves) to ensure batch consistency .
  • Data Transparency : Share raw spectral data and docking parameters via repositories like Zenodo to facilitate replication .

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